3-(Bromomethyl)pyrrolidine hydrobromide
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Overview
Description
3-(Bromomethyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C5H10BrN·HBr. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)pyrrolidine hydrobromide typically involves the bromination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)pyrrolidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrrolidine derivatives.
Oxidation Reactions: Formation of carbonyl compounds or other oxidized products.
Reduction Reactions: Formation of methylpyrrolidine derivatives.
Scientific Research Applications
3-(Bromomethyl)pyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)pyrrolidine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in the modification of biomolecules and the study of enzyme mechanisms .
Comparison with Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Another brominated heterocyclic compound with similar reactivity but different applications.
3-(2-Bromoethyl)pyridine hydrobromide: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 3-(Bromomethyl)pyrrolidine hydrobromide is unique due to its specific structure and reactivity, which allows for selective modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-(bromomethyl)pyrrolidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKYMUQUROQLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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